Cas no 45797-13-5 (Benzenethiol, 4-nitro-, ion(1-))

Benzenethiol, 4-nitro-, ion(1-) 化学的及び物理的性質
名前と識別子
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- Benzenethiol, 4-nitro-, ion(1-)
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- インチ: 1S/C6H5NO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H/p-1
- InChIKey: AXBVSRMHOPMXBA-UHFFFAOYSA-M
- SMILES: N(C1C=CC([S-])=CC=1)(=O)=O
Benzenethiol, 4-nitro-, ion(1-) 関連文献
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
Benzenethiol, 4-nitro-, ion(1-)に関する追加情報
Benzenethiol, 4-nitro-, ion(1-) and its Applications in Modern Chemical Research
Benzenethiol, 4-nitro-, ion(1-) is a specialized chemical compound characterized by its unique structural and electronic properties. This compound, identified by the CAS number 45797-13-5, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications. The presence of both a thiol group and a nitro group on the benzene ring imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological assays.
The compound's structure, featuring a negatively charged ion (1-), influences its interaction with other molecules, particularly in environments where charge distribution and stability are critical. This makes Benzenethiol, 4-nitro-, ion(1-) particularly useful in the development of coordination complexes with metal ions, which are widely employed in catalysis and as probes in biochemical studies.
In recent years, research has highlighted the role of nitroaromatic compounds in medicinal chemistry. The nitro group in Benzenethiol, 4-nitro-, ion(1-) can be reduced to an amine, providing a pathway to synthesize derivatives with enhanced biological activity. This transformation has been explored in the development of novel therapeutic agents targeting various diseases, including cancer and infectious disorders. The thiol moiety further enhances the compound's reactivity, allowing for conjugation with biomolecules such as peptides and proteins, which is crucial for drug delivery systems.
The compound's potential as a building block in organic synthesis has also been demonstrated in the creation of complex molecular architectures. Researchers have utilized Benzenethiol, 4-nitro-, ion(1-) to construct heterocyclic compounds, which are prevalent in many biologically active molecules. These heterocycles often exhibit improved pharmacokinetic properties, making them attractive candidates for further development into drugs.
Advances in computational chemistry have enabled more precise predictions of the behavior of Benzenethiol, 4-nitro-, ion(1-) in different environments. Molecular modeling studies have revealed insights into its binding interactions with biological targets, aiding in the rational design of inhibitors and activators. These computational approaches are increasingly integrated into drug discovery pipelines, streamlining the identification of lead compounds.
The synthesis of Benzenethiol, 4-nitro-, ion(1-) presents unique challenges due to its reactive nature. However, recent innovations in synthetic methodologies have made it more accessible to researchers. For instance, transition metal-catalyzed reactions have been employed to achieve selective functionalization of the benzene ring. These methods not only improve yield but also reduce the environmental impact of the synthesis process.
In addition to its pharmaceutical applications, Benzenethiol, 4-nitro-, ion(1-) has found utility in materials science. Its ability to form stable coordination complexes with metal ions has been exploited in the development of luminescent materials and sensors. These materials are used in various technological applications, including optoelectronic devices and environmental monitoring systems.
The study of redox-active compounds like Benzenethiol, 4-nitro-, ion(1-) is another area where this compound has made significant contributions. Redox-active molecules are essential in understanding cellular processes and designing artificial systems that mimic biological functions. Research has shown that these compounds can act as mediators in electron transfer reactions, which are crucial for energy conversion and storage technologies.
The future prospects for Benzenethiol, 4-nitro-, ion(1-) are promising, with ongoing research exploring new synthetic routes and applications. As our understanding of molecular interactions deepens, this compound is likely to play an even greater role in advancing chemical biology and pharmaceutical sciences. Collaborative efforts between academia and industry will be essential to translate these findings into tangible benefits for society.
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